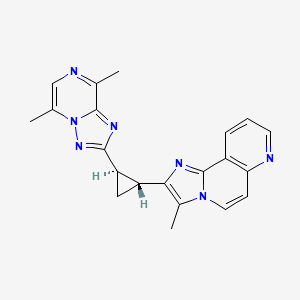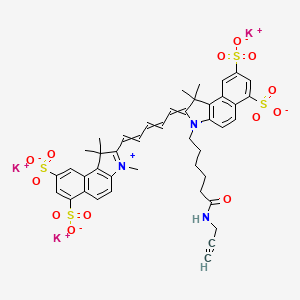
VUF16839
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VUF16839 is a high-affinity non-imidazole histamine H3 receptor agonist.
Applications De Recherche Scientifique
Data Sharing in Scientific Research
A study by Tenopir et al. (2011) highlights the importance of data sharing in scientific research. It discusses the practices and perceptions of scientists regarding data accessibility, discovery, re-use, preservation, and sharing. The findings indicate that while scientists recognize the value of data sharing for verifying results and extending research, various barriers such as insufficient time and lack of funding hinder the practice. The study underscores the role of data sharing in enhancing transparency and collaboration in scientific research, which is crucial for the study of compounds like VUF16839.
Bridging School Inquiry and Scientific Research
A study by van Rens et al. (2013) focuses on integrating upper secondary chemistry students into a pharmacochemistry research community. The study aims to bridge the gap between school inquiry practices and scientific research practices, emphasizing the role of educational models and student participation in authentic research settings. This approach could be relevant for fostering early interest and understanding in fields related to compounds like VUF16839.
Challenges in Testing Scientific Software
Propriétés
Nom du produit |
VUF16839 |
|---|---|
Formule moléculaire |
C10H17N5 |
Poids moléculaire |
207.28 |
Nom IUPAC |
4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H17N5/c1-2-4-12-8-6-15(7-8)9-3-5-13-10(11)14-9/h3,5,8,12H,2,4,6-7H2,1H3,(H2,11,13,14) |
Clé InChI |
RUMWHMMFUXGDRP-UHFFFAOYSA-N |
SMILES |
NC1=NC(N2CC(NCCC)C2)=CC=N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
VUF16839; VUF 16839; VUF-16839; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E,2R)-1-hydroxy-4-tridecylsulfanylbut-3-en-2-yl]octanamide](/img/structure/B1193656.png)
![4-[3-(3-Carboxy-1-hydroxy-3-oxoprop-1-enyl)-1-[(4-fluorophenyl)methyl]-4-oxoquinolin-6-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B1193661.png)

